Regioisomeric Scaffold Differentiation: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Target Engagement Profiles
CAS 891119-40-7 is built on a 1,3,4-oxadiazole core, which positions the 2,5-dimethylphenyl and 3-(trifluoromethyl)benzamide groups in a 2,5-disubstitution pattern with a C2–O1–C5–N3–N4 ring atom sequence. In contrast, the extensively patented 1,2,4-oxadiazole benzamides (e.g., US 9056843 B2, Novartis) adopt a 3,5-disubstitution pattern with a C3–O1–N2–C5–N4 ring sequence [1]. This fundamental regioisomeric difference alters the angle between the two aryl substituents: approximately 134° for 1,3,4-oxadiazole 2,5-disubstituted systems vs. approximately 148° for 1,2,4-oxadiazole 3,5-disubstituted systems, based on computed minimum-energy geometries at the B3LYP/6-31G* level [2]. Published screening data for a 1,2,4-oxadiazole benzamide comparator (TMP269) shows IC50 values of 126 nM (HDAC4), 80 nM (HDAC5), 36 nM (HDAC7), and 19 nM (HDAC9) in recombinant enzyme assays, whereas a structurally related 1,3,4-oxadiazole-based HDAC6 inhibitor (compound from US 11,147,802 B2) shows >200-fold selectivity for HDAC6 over HDAC1 and HDAC8 [3]. No direct head-to-head data exist for CAS 891119-40-7 against a 1,2,4-oxadiazole comparator in the same assay.
| Evidence Dimension | Regioisomeric scaffold identity and computed substituent geometry |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole core; 2,5-disubstitution; computed C2–C5 substituent angle ~134° (DFT) |
| Comparator Or Baseline | 1,2,4-oxadiazole core (e.g., TMP269 and US 9056843 B2 compounds); 3,5-disubstitution; computed C3–C5 angle ~148° (DFT) |
| Quantified Difference | Angular difference of ~14° between regioisomeric scaffolds; distinct target engagement profiles evidenced by HDAC isoform selectivity patterns (no direct comparative data for CAS 891119-40-7 itself) |
| Conditions | Computed geometry (B3LYP/6-31G* level); HDAC selectivity data from independent patent and literature sources |
Why This Matters
The regioisomeric scaffold determines the three-dimensional presentation of pharmacophoric elements; researchers seeking distinct IP space or differential off-target profiles should not substitute a 1,2,4-oxadiazole benzamide for a 1,3,4-oxadiazole benzamide without explicit target-specific validation.
- [1] Novartis AG. Novel Trifluoromethyl-Oxadiazole Derivatives and Their Use in the Treatment of Disease. U.S. Patent 9,056,843 B2, June 16, 2015. View Source
- [2] Pace, A.; Pierro, P. The New Era of 1,2,4-Oxadiazoles. Org. Biomol. Chem. 2009, 7, 4337–4348. (Review providing computational geometric data for oxadiazole regioisomers). View Source
- [3] Suzhou Genhouse Bio Co., Ltd. Oxadiazole Compound, Pharmaceutical Composition Comprising Same, and Use Thereof. U.S. Patent 11,147,802 B2, October 19, 2021. (1,3,4-Oxadiazole-based HDAC6 inhibitor with >200-fold selectivity over HDAC1/8). View Source
